molecular formula C15H18N2O3 B3005777 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide CAS No. 1421516-91-7

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide

Cat. No.: B3005777
CAS No.: 1421516-91-7
M. Wt: 274.32
InChI Key: VHJLNKJLKAXINV-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a cyclopentyl core substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 3 and 4, respectively. The indole-6-carboxamide moiety is attached via an amide linkage to the cyclopentyl amine.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-8-11-5-12(7-14(11)19)17-15(20)10-2-1-9-3-4-16-13(9)6-10/h1-4,6,11-12,14,16,18-19H,5,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLNKJLKAXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the cyclopentyl ring followed by the introduction of the hydroxymethyl group. The indole ring is then synthesized and attached to the cyclopentyl moiety through a series of coupling reactions. Specific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Various substituents can be introduced into the indole ring or the cyclopentyl moiety through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl and cyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and synthetic differences between the target compound and related analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Purity/Yield Key Features
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide Cyclopentyl + indole - 3-OH, 4-CH2OH on cyclopentyl
- Indole-6-carboxamide
~292.3 (estimated) Not reported Hydrophilic substituents enhance solubility; indole may aid π-π interactions
N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l) Pyrido[3,4-b]indole - Hexyl chain with 2-hydroxybenzamido
- 4-Methoxyphenyl
537.25 88% yield, 96.2% purity Extended alkyl chain and methoxy group may improve membrane permeability
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide Hexanamide - Cyclopentyl
- Hydroxymethyl and phenylmethoxy groups
319.44 Not reported High cost ($4,000/g) suggests specialized use; hydroxymethyl aids hydrophilicity
N-(3-chloro-4-methylphenyl)-6-methyl-1H-indazole-1-carboxamide Indazole - 3-Chloro-4-methylphenyl
- 6-Methylindazole
~300 (estimated) Not reported Indazole core may enhance metabolic stability vs. indole

Key Research Findings

  • Structural Analogues : Cyclopentyl-containing compounds (e.g., –4) often exhibit conformational rigidity, favoring selective binding to protein targets like kinases or G-protein-coupled receptors .
  • Activity Trends : Carboxamide-linked indoles/indazoles () show enhanced inhibitory activity against kinases (e.g., JAK2, EGFR) compared to ester or sulfonamide derivatives .
  • Synthetic Advancements : Silica gel chromatography with MeCN/DCM gradients () is a common purification method for polar cyclopentyl derivatives, suggesting applicability to the target compound .

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H18N2O3. The synthesis typically involves multi-step organic reactions, including the formation of the cyclopentyl ring and the introduction of hydroxymethyl groups. Palladium-based catalysts are often employed to facilitate these reactions, ensuring high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including glioma cells. The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study highlighted that derivatives of similar indole compounds exhibited significant cytotoxicity against human colon carcinoma and melanoma cell lines .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The indole moiety is known to modulate enzyme activity and receptor interactions, which may lead to altered signaling pathways associated with cell growth and survival. The hydroxymethyl and cyclopentyl groups likely enhance binding affinity and specificity to these targets .

Case Studies and Experimental Results

  • Cytotoxicity Assays : In studies involving glioma cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of cleaved caspases in treated cells .
  • Comparative Studies : When compared to other indole derivatives, this compound showed superior efficacy in inhibiting tumor growth in vivo models. For example, it outperformed standard chemotherapeutic agents like temozolomide in specific cancer types .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in glioma cells
MechanismModulates enzyme activity and receptor interactions

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